13,14-dihydro-15-keto Prostaglandin D2-d9
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 13,14-dihydro-15-keto Prostaglandin D2-d9 is synthesized through the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase .
Industrial Production Methods: The industrial production of this compound involves the use of high-purity lipid standards and specific reaction conditions to ensure the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 13,14-dihydro-15-keto Prostaglandin D2-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Scientific Research Applications
13,14-dihydro-15-keto Prostaglandin D2-d9 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 13,14-dihydro-15-keto Prostaglandin D2-d9 involves its selective agonism for the DP2 receptor . This interaction leads to the inhibition of ion flux in colonic mucosa and the modulation of various inflammatory pathways . The compound is further metabolized to give 11β-hydroxy compounds, which have undergone β-oxidation of one or both side chains .
Comparison with Similar Compounds
- 13,14-dihydro-15-keto Prostaglandin F2α
- 13,14-dihydro-15-keto-tetranor Prostaglandin F1α
- 15-keto Prostaglandin D2
Uniqueness: 13,14-dihydro-15-keto Prostaglandin D2-d9 is unique due to its selective agonism for the DP2 receptor and its specific metabolic pathway . Unlike other similar compounds, it has a distinct role in inhibiting ion flux and modulating inflammatory responses .
Properties
Molecular Formula |
C20H32O5 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
VSRXYLYXIXYEST-GQOYKKFZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |
Origin of Product |
United States |
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